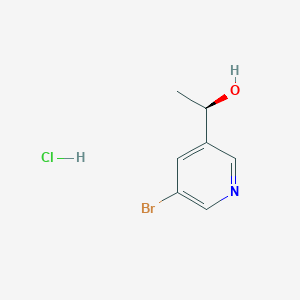

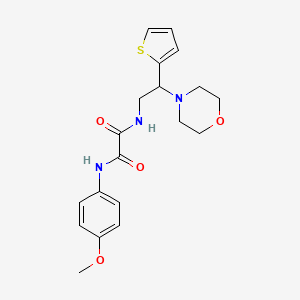

(1R)-1-(5-溴吡啶-3-基)乙醇;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bromopyridine derivatives involves various strategies, including lipase-mediated enantioselective processes for achieving resolution and the generation of enantiomerically pure compounds. For example, lipase-catalyzed reactions have been effectively utilized for the resolution of α-bromohydrin intermediates, demonstrating the potential for enzymatic methods in the synthesis of complex bromopyridine compounds (Conde et al., 1998).

Molecular Structure Analysis

Hydrothermal synthesis techniques have been employed to create copper (I) bromide complexes with alkylated bipyridinium, illustrating the versatility of bromopyridines in forming structured complexes with metal ions (Hou et al., 2006). This highlights the molecular structure's adaptability and relevance in coordination chemistry.

Chemical Reactions and Properties

Bromopyridines participate in a variety of chemical reactions, forming complexes with metals such as zinc (II) ions. These reactions are influenced by factors like solvent choice, demonstrating the compounds' reactivity and potential for forming chelate structures (Tavman, 2006).

Physical Properties Analysis

The study of intermolecular interactions in the crystal structure of bromopyridine derivatives provides insight into their physical properties, such as thermal stability and molecule surface interactions (Barakat et al., 2017). These properties are crucial for understanding the material's behavior in various conditions.

Chemical Properties Analysis

The bromination of pyridine derivatives and their behavior in chemical reactions reveal significant aspects of their chemical properties, such as reactivity patterns and the influence of substituents on reaction outcomes (Kolder & Hertog, 2010). Understanding these properties is essential for the development of synthetic strategies and the application of these compounds in chemical synthesis.

科学研究应用

水热合成和铜配合物

涉及CuBr2、4,4′-联吡啶和醇(乙醇/甲醇)的水热反应可以生成铜(I)溴化物配合物。这些反应可能导致4,4′-联吡啶的原位烷基化,产生具有有趣结构基序的配合物。这些基序包括Cu5Br封顶的方锥体和Cu4Br6链,由于其独特的结构特性和在材料科学中的潜在应用而备受关注(Hou, Guo, & Zhang, 2006)。

醇的化学酶合成

对外消旋1-(呋喃-2-基)乙醇进行对映选择性酰化研究,导致产生(R)-醇的动力学分辨。这一过程由南极酵母脂肪酶B催化,突显了酶法在合成手性醇用于制药应用中的潜力(Hara et al., 2013)。

羟基吡啶的溴化

对羟基吡啶及其衍生物的溴化研究揭示了这些化合物的互变异构结构和反应性。这项工作对于理解以吡啶为基础的分子的化学行为及其在合成靶向化学实体中的潜力具有重要意义(Kolder & Hertog, 2010)。

无环吡啶C-核苷类物质的合成

3-溴-5-(2-羟乙硫甲基)吡啶及其衍生物的合成展示了溴吡啶在核苷类类似物制备中的多功能性。尽管这些化合物已针对肿瘤细胞系和病毒进行了评估,但未发现明显的生物活性。这一研究领域对于药物发现和新治疗剂的开发至关重要(Hemel et al., 1994)。

有机合成中的不对称甲基基团

有机化合物中手性甲基基团的制备和检测,包括涉及溴吡啶的化合物,对于合成对映纯物质至关重要。这一过程对于制药行业至关重要,药物的手性可以显著影响其功效和安全性(Lüthy, Rétey, & Arigoni, 1969)。

水相两相萃取

使用水相两相系统从发酵液中分离化学品,如1,3-丙二醇,展示了溴吡啶在改善分离技术中的应用。这种方法对于基于生物的化学品生产和生物产品纯化具有相关性(Li, Jiang, Zhang, & Xiu, 2009)。

酶法工艺开发

开发用于制备手性中间体的酶法过程,如(S)-2-氯-1-(3,4-二氟苯基)乙醇,突显了溴吡啶衍生物在促进制药制造中绿色化学方法的潜力(Guo et al., 2017)。

属性

IUPAC Name |

(1R)-1-(5-bromopyridin-3-yl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-7(8)4-9-3-6;/h2-5,10H,1H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIDYLONBSOHOE-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CN=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CN=C1)Br)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(5-Bromopyridin-3-yl)ethanol;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxybenzyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2495900.png)

![8-(2-(4-ethylpiperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)

![N-[(1S)-1-cyanoethyl]-4-fluoro-3-methoxybenzamide](/img/structure/B2495907.png)

![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)